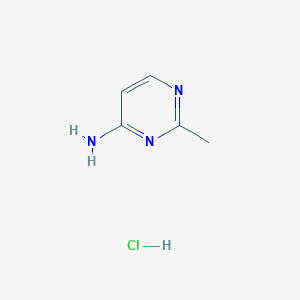

2-Methylpyrimidin-4-amine hydrochloride

Description

BenchChem offers high-quality 2-Methylpyrimidin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrimidin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMGOCCGATVCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Methylpyrimidin-4-amine Hydrochloride

This guide provides a comprehensive exploration of the synthetic pathway and underlying mechanistic principles for the formation of 2-Methylpyrimidin-4-amine hydrochloride. Tailored for an audience of researchers, chemists, and professionals in drug development, this document elucidates the chemical logic behind the synthesis, offering both theoretical understanding and practical, field-tested protocols.

Section 1: Introduction and Strategic Overview

2-Methylpyrimidin-4-amine is a crucial heterocyclic scaffold in medicinal chemistry and is a key intermediate in the synthesis of various pharmaceutical agents, including diuretics and antibacterial compounds. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a preferred state for storage and further reactions.

The most prevalent and industrially significant method for constructing the 2-aminopyrimidine core is the Pinner synthesis. This classical approach involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with guanidine.[1][2] This strategy is valued for its efficiency and the ready availability of its precursors. Our focus will be on the reaction between guanidine and acetoacetonitrile (3-oxobutanenitrile), a common and effective route to the target molecule. This pathway leverages the dual electrophilic nature of the β-keto-nitrile and the potent dinucleophilic character of guanidine to construct the pyrimidine ring in a single, elegant cyclocondensation step.

Section 2: The Core Synthesis Mechanism: A Mechanistic Dissection

The synthesis of 2-Methylpyrimidin-4-amine from guanidine and acetoacetonitrile is a classic example of a cyclocondensation reaction. The process is typically conducted in the presence of a base, such as sodium ethoxide or sodium hydroxide, which serves a dual purpose: to generate the free guanidine base from its salt and to create the enolate of the β-keto-nitrile, enhancing its nucleophilicity.

The mechanism can be logically broken down into four key stages:

-

Deprotonation and Enolate Formation: The base (e.g., ethoxide) abstracts an acidic α-proton from acetoacetonitrile, situated between the electron-withdrawing ketone and nitrile groups. This generates a resonance-stabilized enolate, which is a much stronger nucleophile than the parent keto-nitrile.

-

Initial Nucleophilic Attack: The free guanidine base, a strong nucleophile, attacks the electrophilic carbonyl carbon of the acetoacetonitrile. This forms a tetrahedral intermediate.

-

Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack. A terminal amino group of the guanidine moiety attacks the electrophilic carbon of the nitrile group. This crucial step forms the six-membered heterocyclic ring.

-

Aromatization via Tautomerization and Dehydration: The cyclic intermediate undergoes tautomerization and subsequent elimination of a water molecule to achieve a stable aromatic pyrimidine ring system. The final product is the free base, 2-Methylpyrimidin-4-amine.

The final step involves the treatment of the synthesized free base with hydrochloric acid to precipitate the stable and highly pure 2-Methylpyrimidin-4-amine hydrochloride salt.

Logical Flow of the Synthesis Mechanism

Below is a DOT language diagram illustrating the high-level workflow of the synthesis, from starting materials to the final hydrochloride salt.

Caption: High-level workflow for the synthesis of 2-Methylpyrimidin-4-amine HCl.

Section 3: Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility. Successful synthesis should yield a product whose analytical data (NMR, IR, melting point) corresponds to established values for 2-Methylpyrimidin-4-amine hydrochloride.

Materials and Reagents:

-

Guanidine hydrochloride

-

Acetoacetonitrile (3-Oxobutanenitrile)

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal (approx. 5.75 g, 0.25 mol) to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions.

-

Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide in ethanol.

Step 2: Cyclocondensation Reaction

-

To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (23.9 g, 0.25 mol). Stir the mixture for 15-20 minutes.

-

Slowly add acetoacetonitrile (20.8 g, 0.25 mol) to the mixture via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation of the Free Base

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of sodium chloride will form.

-

Filter the mixture to remove the inorganic salts. Wash the salt cake with a small amount of cold ethanol.

-

Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water and extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or chloroform) to remove any non-polar impurities.

-

The aqueous layer contains the desired product.

Step 4: Formation and Isolation of the Hydrochloride Salt

-

Cool the aqueous solution containing the 2-Methylpyrimidin-4-amine in an ice bath.

-

Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ~1-2).

-

A white precipitate of 2-Methylpyrimidin-4-amine hydrochloride will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by a wash with cold diethyl ether to facilitate drying.

-

Dry the product in a vacuum oven at 50-60°C to a constant weight.

Section 4: Data Presentation and Expected Results

The following table summarizes the typical parameters and expected outcomes for this synthesis. Yields can vary based on the purity of reagents and adherence to the protocol.

| Parameter | Value/Range | Rationale |

| Molar Ratio | Guanidine HCl : Acetoacetonitrile : Na | 1 : 1 : 1 |

| Solvent | Absolute Ethanol | Acts as a solvent and a reactant in the formation of the sodium ethoxide base. |

| Catalyst | Sodium Ethoxide (in situ) | A strong base required to deprotonate guanidine HCl and catalyze the condensation. |

| Reaction Temperature | 78-80 °C (Reflux) | Provides the necessary activation energy for the cyclization and dehydration steps. |

| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion, which should be monitored by TLC. |

| Expected Yield | 65 - 80% | A typical yield range for this type of Pinner pyrimidine synthesis. |

| Appearance | White to off-white crystalline solid | The expected physical state of the final hydrochloride salt. |

Section 5: References

-

Bükülmez, G., Kasımoğulları, R., et al. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. ResearchGate. Available at: [Link]

-

Wikipedia. (2024). Pyrimidine. In Wikipedia. Available at: [Link]

-

Khan, I., et al. (2014). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 6(5), 333-341. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]

-

Synthesis of Pyrimidine Derivatives. (n.d.). Available at: [Link]

-

Overman, L. E., et al. (2003). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 5(11), 1809-1812. Available at: [Link]

-

Thiamine. (2024). In Wikipedia. Available at: [Link]

Sources

Navigating the Solubility Landscape of 2-Methylpyrimidin-4-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

2-Methylpyrimidin-4-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active molecules. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that dictates its path through the drug development pipeline. From synthetic route optimization and purification to formulation design and ultimately, bioavailability, a thorough understanding of a compound's solubility is paramount.

This guide will delve into the theoretical and practical aspects of determining the solubility of 2-Methylpyrimidin-4-amine hydrochloride, a salt of an organic base. The hydrochloride form is often utilized to enhance the aqueous solubility and stability of the parent amine. However, its solubility in organic solvents, which are crucial for synthesis, purification, and the preparation of certain formulations, requires careful and systematic investigation.

Theoretical Considerations: Predicting and Understanding Solubility Behavior

The solubility of 2-Methylpyrimidin-4-amine hydrochloride in a given organic solvent is governed by a complex interplay of intermolecular forces. The "like dissolves like" principle provides a foundational, albeit simplified, framework for initial predictions. As a salt, the compound possesses both ionic and organic character, leading to a nuanced solubility profile.

Key Factors Influencing Solubility:

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant of its ability to solvate the ionic hydrochloride salt.

-

Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol possess O-H bonds and can engage in hydrogen bonding.[1] These solvents are generally effective at solvating both the cation (the protonated pyrimidine ring) and the chloride anion.

-

Polar Aprotic Solvents: Solvents like acetonitrile, acetone, and dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds.[2][3] They are effective at solvating cations but less so for anions, which can influence the overall solubility.

-

Nonpolar Solvents: Solvents such as toluene and hexane are generally poor solvents for ionic compounds due to their inability to effectively solvate the charged species.

-

-

Molecular Structure: The 2-methyl and 4-amino groups on the pyrimidine ring contribute to the overall polarity and hydrogen bonding capabilities of the molecule, influencing its interaction with different solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for processes like recrystallization and can be quantified to determine the thermodynamics of dissolution.

-

Crystal Lattice Energy: The strength of the interactions holding the 2-Methylpyrimidin-4-amine hydrochloride molecules together in the solid state must be overcome by the solute-solvent interactions for dissolution to occur.

A Framework for Solubility Determination: A Phased Approach

A systematic approach to determining the solubility of 2-Methylpyrimidin-4-amine hydrochloride involves both qualitative screening and quantitative analysis. The following workflow provides a logical progression for a comprehensive solubility assessment.

Caption: A logical workflow for the experimental determination of solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4] The following protocol provides a detailed, step-by-step methodology.

Materials and Equipment:

-

2-Methylpyrimidin-4-amine hydrochloride (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Methylpyrimidin-4-amine hydrochloride into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis of Supernatant:

-

Prepare a series of standard solutions of 2-Methylpyrimidin-4-amine hydrochloride of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2-Methylpyrimidin-4-amine hydrochloride in the supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Data Presentation and Interpretation

For clarity and ease of comparison, the quantitative solubility data should be summarized in a well-structured table.

Table 1: Illustrative Template for Quantitative Solubility of 2-Methylpyrimidin-4-amine Hydrochloride

| Solvent Class | Solvent | Dielectric Constant (at 25 °C) | Solubility at 25 °C (mg/mL) | Solubility at 40 °C (mg/mL) |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Experimental Data] |

| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] | |

| Isopropanol | 19.9 | [Experimental Data] | [Experimental Data] | |

| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |

| Acetone | 20.7 | [Experimental Data] | [Experimental Data] | |

| Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Experimental Data] | |

| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Experimental Data] |

| Hexane | 1.9 | [Experimental Data] | [Experimental Data] |

Note: The dielectric constant values are approximate and can vary with temperature and purity.

Conclusion: Empowering Research through Methodological Rigor

While a comprehensive, pre-existing database for the solubility of 2-Methylpyrimidin-4-amine hydrochloride in a wide array of organic solvents remains to be fully established in the public domain, this guide provides a robust and scientifically sound framework for its determination. By understanding the underlying principles of solubility and adhering to a rigorous experimental protocol, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects. The methodologies outlined herein are designed to be self-validating and provide a clear path to understanding the solubility landscape of this important pharmaceutical building block.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Bighash, M., & Suffredini, H. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 175, 112774.

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (2016). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Wikipedia. (n.d.). Protic solvent. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Methylpyrimidin-4-amine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpyrimidin-4-amine hydrochloride (CAS No: 856974-20-4), a heterocyclic compound of interest in pharmaceutical research and drug development. A thorough understanding of its structural features, confirmed through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is fundamental for its application in synthesis and quality control. This document offers an in-depth analysis of the spectral data, grounded in established principles, and provides field-proven protocols for data acquisition.

Introduction: The Importance of Spectroscopic Analysis

2-Methylpyrimidin-4-amine hydrochloride is a pyrimidine derivative featuring a core heterocyclic ring system substituted with a methyl and an amine group. As the hydrochloride salt, the basic nitrogen atoms in the pyrimidine ring and the exocyclic amine are protonated, which significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical research, ensuring compound identity, purity, and structural integrity. This guide will dissect the NMR, IR, and MS data to provide a complete structural picture of the title compound.

Molecular Structure and Spectroscopic Correlation

The structural attributes of 2-Methylpyrimidin-4-amine hydrochloride are directly correlated with its spectroscopic output. The protonated amine and pyrimidine ring nitrogens in the hydrochloride salt will have distinct features compared to the free base, particularly in NMR and IR spectroscopy.

Caption: A plausible fragmentation pathway for 2-Methylpyrimidin-4-amine.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

-

GC Conditions: A suitable capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The temperature program is set to ensure good separation and peak shape.

-

MS Conditions: The EI source is operated at a standard electron energy of 70 eV. The mass analyzer is scanned over a range of m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methylpyrimidin-4-amine hydrochloride, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive structural information. It is important to note that the spectra of the hydrochloride salt will show downfield shifts for protons and carbons near the protonated nitrogen atoms compared to the free base.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrimidine ring, the methyl protons, and the amine protons.

Table 2: Predicted ¹H NMR Spectral Data for 2-Methylpyrimidin-4-amine Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 |

| ~7.0 | Doublet | 1H | H5 |

| ~2.6 | Singlet | 3H | -CH₃ |

| Broad | Singlet | 3H | -NH₃⁺ |

Causality Behind Assignments:

-

The aromatic protons (H5 and H6) are expected to be doublets due to coupling to each other. H6 is anticipated to be further downfield due to the deshielding effect of the adjacent protonated ring nitrogen.

-

The methyl protons (-CH₃) will appear as a singlet as there are no adjacent protons to couple with.

-

The amine protons (-NH₃⁺) are expected to be a broad singlet and may exchange with residual water in the NMR solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Methylpyrimidin-4-amine Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 |

| ~160 | C2 |

| ~158 | C6 |

| ~110 | C5 |

| ~25 | -CH₃ |

Causality Behind Assignments:

-

The carbons directly attached to nitrogen atoms (C2, C4, and C6) are expected to be significantly downfield due to the electronegativity of nitrogen.

-

The carbon of the methyl group (-CH₃) will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Methylpyrimidin-4-amine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

-

¹H NMR Acquisition: The instrument is tuned, locked to the deuterium signal of the solvent, and shimmed to achieve optimal magnetic field homogeneity. A standard one-pulse ¹H NMR experiment is performed.

-

¹³C NMR Acquisition: Using the same sample, a proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpretation of the IR Spectrum: The IR spectrum of 2-Methylpyrimidin-4-amine hydrochloride will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds. The hydrochloride salt is expected to show broad and strong absorptions in the 2500-3000 cm⁻¹ region, characteristic of amine salt N-H⁺ stretching vibrations.

Table 4: Predicted Key IR Absorption Bands for 2-Methylpyrimidin-4-amine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretching (methyl) |

| 2800-2500 | Strong, Broad | N-H⁺ stretching (amine salt) |

| 1650-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1450-1350 | Medium | C-H bending (methyl) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Good contact is ensured by applying pressure. This method requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

Conclusion

The comprehensive analysis of mass spectrometry, NMR, and IR data provides a definitive spectroscopic profile of 2-Methylpyrimidin-4-amine hydrochloride. The molecular ion peak in the mass spectrum confirms the molecular weight of the free base, while NMR spectroscopy elucidates the precise arrangement of protons and carbons in the molecular framework. IR spectroscopy confirms the presence of key functional groups, including the characteristic amine salt stretches. Together, these techniques provide a robust and self-validating system for the structural characterization and quality assessment of this important heterocyclic compound.

References

"tautomerism in 2-Methylpyrimidin-4-amine hydrochloride"

An In-Depth Technical Guide to the Tautomerism of 2-Methylpyrimidin-4-amine Hydrochloride

Abstract

Tautomerism, the dynamic equilibrium between structurally distinct isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor-binding affinity, and metabolic stability. This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-Methylpyrimidin-4-amine hydrochloride, a key heterocyclic building block. We will explore the underlying principles of amino-imino tautomerism, the critical influence of protonation on the equilibrium, and the synergistic application of advanced analytical and computational techniques for unambiguous structural elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of tautomerism in nitrogen-containing heterocycles.

The Strategic Importance of Tautomerism in Heterocyclic Chemistry

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1] In the realm of nitrogen heterocycles, such as pyrimidines, the most prevalent form is amino-imino tautomerism.[2]

The significance of this equilibrium cannot be overstated. A change in the dominant tautomeric form can drastically alter a molecule's properties:

-

Biological Activity: The hydrogen bond donor and acceptor pattern of a molecule is defined by its tautomeric state. Since molecular recognition at a receptor active site is governed by these interactions, a shift in tautomeric equilibrium can lead to a complete loss or gain of biological activity.[1]

-

Physicochemical Properties: Tautomers exhibit different dipole moments, pKa values, and lipophilicity, which in turn affect solubility, membrane permeability, and crystal packing.

-

Genetic Implications: The tautomerism of purine and pyrimidine bases in nucleic acids is a classic example of its biological importance, where the presence of rare tautomeric forms has been linked to spontaneous mutagenesis.[3]

For 2-Methylpyrimidin-4-amine, the equilibrium lies between the canonical amino form and the imino tautomer. Understanding which form predominates, especially under the physiological conditions relevant to drug action, is a critical first step in its rational use in drug design.

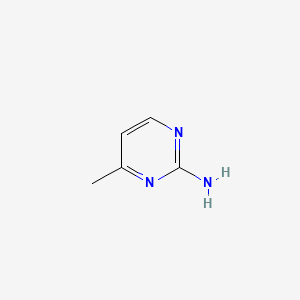

The Amino-Imino Tautomeric Equilibrium

2-Methylpyrimidin-4-amine can exist in two primary tautomeric forms as depicted below. The equilibrium involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms (N3).

Figure 1: Amino-imino tautomeric equilibrium in 2-Methylpyrimidin-4-amine.

For most simple aminopyrimidines and aminopyridines, the amino form is overwhelmingly the more stable tautomer in various media.[4][5] This preference is attributed to the energetic favorability of maintaining the aromaticity of the pyrimidine ring and the electronic characteristics of the exocyclic amino group. However, this equilibrium is not static and can be influenced by factors such as solvent polarity and, most critically, pH.[6]

The Decisive Role of Protonation: Analysis of the Hydrochloride Salt

The introduction of a proton, as in the hydrochloride salt, fundamentally alters the electronic landscape of the molecule and can shift the tautomeric preference.[1] Protonation can occur at either of the two endocyclic nitrogen atoms (N1 or N3). The resulting cation is then in equilibrium between its amino and imino forms.

Computational studies and experimental data on similar systems show that protonation of a ring nitrogen stabilizes the positive charge through resonance, and this stabilization can differ for each tautomer.[7] In many aminopyrimidine systems, protonation strongly favors the amino tautomer, as the positive charge can be effectively delocalized without disrupting the exocyclic C=N imine bond.[8]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. youtube.com [youtube.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical study of the protonation and tautomerization of adenosine, formycin, and their 2-NH2 and 2-F derivatives: functional implications in the mechanism of reaction of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methylpyrimidin-4-amine Hydrochloride

Introduction: Understanding the Compound and Its Significance

2-Methylpyrimidin-4-amine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in modern drug discovery and development. Its pyrimidine core is a key pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics. As its use in research and development expands, a comprehensive understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel and the integrity of scientific research. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Methylpyrimidin-4-amine hydrochloride, moving beyond mere procedural steps to explain the underlying principles of chemical safety and risk mitigation.

Chapter 1: Hazard Identification and Risk Assessment - A Proactive Approach

A thorough understanding of the potential hazards associated with 2-Methylpyrimidin-4-amine hydrochloride is the foundation of a robust safety protocol. This involves a multi-faceted approach that begins with a comprehensive review of its known toxicological properties and extends to a dynamic, ongoing risk assessment within the laboratory environment.

Globally Harmonized System (GHS) Classification

Based on available data for 2-Methylpyrimidin-4-amine and structurally related compounds, the following GHS classifications should be anticipated for its hydrochloride salt.[1][2][3] These classifications provide a standardized and universally understood communication of the compound's intrinsic hazards.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |

The "Why" Behind the Hazards: Mechanistic Insights

Understanding the potential mechanisms of toxicity allows for a more intuitive and effective implementation of safety measures.

-

Skin and Eye Irritation: The amine and pyrimidine functionalities can interact with biological tissues, leading to irritation. The hydrochloride salt may also contribute to a lower pH in solution, potentially exacerbating irritation. Direct contact with the skin should be avoided, and the risk of serious eye damage necessitates stringent eye protection.[1][5]

-

Respiratory Irritation: As a fine powder, 2-Methylpyrimidin-4-amine hydrochloride can be easily aerosolized. Inhalation may lead to irritation of the respiratory tract.[2][3]

Dynamic Risk Assessment Workflow

A static understanding of hazards is insufficient. A dynamic risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Caption: Workflow for dynamic risk assessment before handling 2-Methylpyrimidin-4-amine hydrochloride.

Chapter 2: Engineering Controls and Personal Protective Equipment - Your Primary Lines of Defense

The hierarchy of controls dictates that engineering controls are the most effective means of minimizing exposure, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: Isolating the Hazard

-

Chemical Fume Hood: All manipulations of solid 2-Methylpyrimidin-4-amine hydrochloride, including weighing and transferring, must be conducted in a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of airborne particulates.

-

Ventilated Enclosures: For less hazardous operations involving dilute solutions, a ventilated balance enclosure can provide an additional layer of protection.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling this compound.[6][8][9]

| Body Part | Protection | Rationale |

| Eyes/Face | Safety goggles with side shields or a face shield.[2] | Protects against splashes and airborne particles, mitigating the risk of serious eye damage. |

| Hands | Chemical-resistant gloves (e.g., nitrile).[5] | Prevents direct skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling. |

| Body | Laboratory coat. | Protects personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator may be required for large-scale operations or in situations where engineering controls are not sufficient to control airborne concentrations. | Prevents inhalation of the compound, especially in powder form. |

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is essential for minimizing the risk of exposure and ensuring reproducible experimental outcomes.

Step-by-Step Handling Protocol

-

Preparation:

-

Designate a specific work area within a chemical fume hood for handling 2-Methylpyrimidin-4-amine hydrochloride.

-

Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

-

Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) before retrieving the compound from storage.

-

Verify that a chemical spill kit and emergency eyewash station/shower are readily accessible.[4]

-

-

Weighing and Transfer:

-

Don all required PPE.

-

Carefully open the container in the fume hood to avoid creating dust.

-

Use a dedicated, clean spatula to transfer the desired amount of the solid onto weighing paper or into a tared container.

-

Close the primary container tightly immediately after use.

-

-

Dissolution:

-

Add the solvent to the vessel containing the weighed solid in a slow and controlled manner to prevent splashing.

-

If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could generate aerosols.

-

-

Post-Handling:

-

Decontaminate any surfaces that may have come into contact with the compound using an appropriate cleaning agent.

-

Properly dispose of all contaminated waste, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[10]

-

Wash hands thoroughly with soap and water after removing gloves.[11]

-

Chapter 4: Emergency Procedures - Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

Exposure Response

The following flowchart outlines the immediate actions to be taken in case of personal exposure.

Caption: Immediate response actions for accidental exposure to 2-Methylpyrimidin-4-amine hydrochloride.

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[2]

-

Clean the spill area with a suitable decontaminating solution.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Chapter 5: Storage and Waste Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulatory requirements.

Storage

-

Store 2-Methylpyrimidin-4-amine hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep it away from incompatible materials such as strong oxidizing agents.[5]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Waste Disposal

-

All waste contaminated with 2-Methylpyrimidin-4-amine hydrochloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of this chemical down the drain or in the regular trash.[8]

-

Consult with your institution's EHS department for specific disposal guidelines.

Conclusion: A Culture of Safety

The safe handling of 2-Methylpyrimidin-4-amine hydrochloride, like any chemical reagent, is not merely about following a set of rules. It is about fostering a culture of safety that is proactive, informed, and continuously evolving. By understanding the "why" behind each safety precaution and integrating these principles into every aspect of the experimental workflow, researchers can protect themselves and their colleagues while advancing the frontiers of science.

References

- Fluorochem Ltd. Safety Data Sheet: Pyrimidin-4-ylmethanamine hydrochloride. (2024-12-19).

- Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4-methylpyridine. (2025-12-22).

-

PubChem. 2-Methylpyrimidin-4-amine. [Link]

- Angene Chemical.

- Thermo Fisher Scientific.

- MedchemExpress.com. Safety Data Sheet: 2-Amino-4-chloropyrimidine. (2025-12-29).

- BenchChem. Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. (2025).

-

PubChem. 2-Amino-4-methylpyrimidine. [Link]

- BenchChem. Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. (2025).

- Loba Chemie. PYRIMIDINE 99% MSDS. (2019-01-28).

- Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016-04-20).

- Thermo Fisher Scientific.

- Fisher Scientific.

- ECHEMI. 4-AMino-2-(Methylthio)

Sources

- 1. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

A Technical Guide to 2-Methylpyrimidin-4-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methylpyrimidin-4-amine Hydrochloride in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the pyrimidine scaffold stands as a cornerstone, particularly in the rational design of targeted therapies. Among the vast family of pyrimidine-based building blocks, 2-Methylpyrimidin-4-amine hydrochloride (CAS No. 856974-20-4) has emerged as a molecule of significant interest. Its strategic importance lies in its utility as a key intermediate in the synthesis of a multitude of bioactive compounds, most notably in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] This guide provides an in-depth technical overview of 2-Methylpyrimidin-4-amine hydrochloride, focusing on its commercial availability, supplier qualification, and the critical quality attributes that research, and drug development professionals must consider.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity is paramount to ensure the integrity of any research or development program. It is crucial to distinguish the hydrochloride salt from its free base.

-

Chemical Name: 2-Methylpyrimidin-4-amine hydrochloride

-

Synonyms: 2-METHYLPYRIMIDIN-4-AMINE HCL, 2-methylpyrimidin-4-amine; hydrochloride[3]

-

CAS Number: 856974-20-4[4]

-

Molecular Formula: C₅H₈ClN₃[5]

-

Structure:

The corresponding free base, 2-Methylpyrimidin-4-amine, is identified by CAS Number 74-69-1 . Researchers should exercise diligence in specifying the correct CAS number when sourcing this material to avoid ambiguity.

Synthesis, Potential Impurities, and Critical Quality Attributes

While detailed proprietary synthesis routes are seldom disclosed by manufacturers, a general understanding of the synthetic pathways to aminopyrimidines is instructive for anticipating potential impurities. The synthesis of aminopyrimidines often involves the condensation of a three-carbon precursor with a guanidine or amidine derivative. For 2-methylpyrimidin-4-amine, a plausible route could involve the reaction of a suitable malonic acid derivative with acetamidine.

The hydrochloride salt is then typically formed in a subsequent step by treating the free base with hydrochloric acid. Potential impurities that may arise from such synthetic routes include:

-

Related substances: Isomers, unreacted starting materials, and by-products from side reactions.

-

Residual solvents: Solvents used during the synthesis and purification steps.

-

Heavy metals: Contaminants from reactors or reagents.

-

Water content: The hydrochloride salt can be hygroscopic.

For drug development applications, these impurities must be rigorously controlled and quantified. A comprehensive Certificate of Analysis (CoA) is therefore an indispensable document for any supplied batch of 2-Methylpyrimidin-4-amine hydrochloride.

Expected Specifications on a Certificate of Analysis

While a specific CoA for every supplier was not publicly available, a typical CoA for a high-purity chemical intermediate intended for pharmaceutical development should include the following parameters:

| Parameter | Specification | Typical Analytical Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (Assay) | ≥ 97.0% (often higher for development grades) | HPLC, GC |

| Individual Impurity | ≤ 0.5% | HPLC, GC |

| Total Impurities | ≤ 2.0% | HPLC, GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC-MS |

| Residue on Ignition | ≤ 0.1% | Gravimetric Analysis |

| Heavy Metals | ≤ 20 ppm | ICP-MS or Colorimetric Methods |

Researchers should insist on a batch-specific CoA prior to purchase and use. For Good Manufacturing Practice (GMP) applications, the level of documentation and quality control will be significantly more stringent.

Sourcing and Supplier Qualification

The commercial availability of 2-Methylpyrimidin-4-amine hydrochloride spans a wide range of suppliers, from those offering small quantities for early-stage research to those with capabilities for bulk and custom synthesis.

Identified Commercial Suppliers

A survey of the market reveals several suppliers, including but not limited to:

-

BLD Pharm: Lists the compound and provides basic physicochemical data.[5]

-

ChemShuttle: Offers the compound and highlights custom synthesis capabilities.[6]

-

Aribo Biotechnology: Provides pricing information for various quantities.

-

AiFChem: Lists the compound with IUPAC name and safety information.

-

LabSolu: Offers the compound with a stated purity of 97%.[3]

It is important to note that the majority of online listings for this compound are for "Research Use Only". For drug development programs that will eventually require GMP-grade material, it is crucial to engage with suppliers who can demonstrate a clear path to GMP manufacturing. While a direct GMP-certified supplier for this specific intermediate was not explicitly identified in the search, companies specializing in pharmaceutical intermediates and custom synthesis, such as those compliant with cGMP, are the preferred partners for such projects.[7]

A Step-by-Step Guide to Supplier Qualification

A robust supplier qualification process is critical to mitigate risks in the supply chain. The following workflow is recommended:

Caption: A workflow for qualifying suppliers of critical chemical intermediates.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] 2-Methylpyrimidin-4-amine hydrochloride serves as a versatile starting material for the synthesis of libraries of potential kinase inhibitors.

For instance, the 4-amino group can be functionalized through various reactions, such as nucleophilic aromatic substitution on a suitable heterocyclic partner, to generate more complex molecules. The 2-methyl group can also influence the compound's solubility and metabolic stability.

Research has demonstrated the utility of related aminopyrimidine and aminopyridine analogs in the development of inhibitors for a range of kinases, including:

-

Inducible Nitric Oxide Synthase (iNOS): Analogs of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors.[8]

-

Aurora Kinase: Pyrimidine-based derivatives have been developed as inhibitors of Aurora kinase, which is implicated in cancer.

-

VEGFR-2 (KDR) Kinase: Pyrimidino-thiazolyl carbonitriles have been identified as potent inhibitors of VEGFR-2 kinase, a key target in anti-angiogenic cancer therapy.[9]

-

PLK4 Kinase: Novel and potent inhibitors of PLK4, a regulator of centriole duplication, have been developed using an aminopyrimidine core.[2]

The logical progression from a starting material like 2-Methylpyrimidin-4-amine hydrochloride to a potential kinase inhibitor is illustrated below:

Caption: A simplified workflow from a chemical building block to a drug candidate.

Conclusion and Future Outlook

2-Methylpyrimidin-4-amine hydrochloride is a valuable and versatile building block for researchers and drug development professionals. Its commercial availability from a range of suppliers provides accessibility for early-stage research. However, for those engaged in programs with a trajectory towards clinical development, a rigorous approach to supplier qualification is non-negotiable. A thorough understanding of the compound's quality attributes, supported by comprehensive analytical data, is essential to ensure the reproducibility and success of research and development efforts. As the demand for novel targeted therapies continues to grow, the importance of high-quality, well-characterized chemical intermediates like 2-Methylpyrimidin-4-amine hydrochloride will undoubtedly increase.

References

- BenchChem. (n.d.). Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery.

- LabSolu. (n.d.). 2-methylpyrimidin-4-amine hydrochloride.

- BLD Pharm. (n.d.). 856974-20-4 | 2-Methylpyrimidin-4-amine hydrochloride.

- AiFChem. (n.d.). 856974-20-4 | 2-Methylpyrimidin-4-amine hydrochloride.

- Aribo Biotechnology. (n.d.). CAS: 856974-20-4 Name: 2-MethylpyriMidin-4-aMine hydrochloride.

- ChemicalBook. (2024, October 14). 2-MethylpyriMidin-4-aMine hydrochloride | 856974-20-4.

- PYG Lifesciences. (n.d.). Manufacturer of Pharmaceutical API Intermediates and Specialty Chemicals.

- Pharmaoffer. (n.d.). GMP-Certified 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine API Manufacturers & Suppliers.

- BenchChem. (2025, November 2). Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery.

- ChemicalBook. (2025, October 14). 2-MethylpyriMidin-4-aMine hydrochloride | 856974-20-4.

- ChemShuttle. (n.d.). 2-methylpyrimidin-4-amine hydrochloride; CAS No..

- ChemShuttle. (n.d.). 2-methylpyrimidin-4-amine hydrochloride; CAS No.: 856974-20-4.

- PubMed. (n.d.). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from National Center for Biotechnology Information website..

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-MethylpyriMidin-4-aMine hydrochloride | 856974-20-4 [chemicalbook.com]

- 5. 856974-20-4|2-Methylpyrimidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2-methylpyrimidin-4-amine hydrochloride; CAS No.: 856974-20-4 [chemshuttle.com]

- 7. Manufacturer of Pharmaceutical API Intermediates and Specialty Chemicals | PYG Lifesciences [pyglifesciences.com]

- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of 2-Amino-4-Methylpyridine Analogues: A Core Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The 2-amino-4-methylpyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its significance is notably highlighted by its role as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[1][2][3][4][5] The strategic introduction of substituents onto this core allows for the fine-tuning of pharmacological properties, making the development of robust and versatile synthetic routes a critical endeavor for researchers in drug development.[2][4]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 2-amino-4-methylpyridine analogues. It moves beyond simple procedural descriptions to delve into the mechanistic rationale behind these methods, offering field-proven insights to inform experimental design and troubleshooting. We will explore classical transformations, modern transition-metal-catalyzed cross-couplings, and innovative multicomponent reactions, equipping the research scientist with a powerful toolkit for the synthesis of these vital compounds.

I. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

The most conventional and widely practiced route to 2-aminopyridine derivatives is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C2 position.[6][7] The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions.

Causality Behind Experimental Choices

The choice of starting material and reaction conditions is paramount. The reactivity of 2-halopyridines follows the order F > Cl > Br > I, dictated by the electronegativity of the halogen, which polarizes the C-X bond and activates the ring toward nucleophilic attack. However, for less activated substrates like 2-chloro- or 2-bromopyridines, this transformation often demands forcing conditions, such as high temperatures and pressures, which can limit functional group tolerance and lead to substrate decomposition.[7]

To circumvent these harsh conditions, modern adaptations focus on increasing the electrophilicity of the pyridine ring. One effective strategy involves the formation of N-alkyl pyridinium salts, which significantly activates the C2 position for nucleophilic addition.[6] Another innovative approach utilizes bench-stable N-(1-ethoxyvinyl)-2-halopyridinium salts, which undergo SNAr with amines under remarkably mild conditions, avoiding the need for transition metals.[8]

General Workflow for SNAr

Caption: General workflow for SNAr synthesis of 2-aminopyridines.

II. Transition Metal-Catalyzed Cross-Coupling: Precision and Versatility

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering milder conditions, broader substrate scope, and greater functional group tolerance compared to classical SNAr methods.[9]

A. Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for constructing aryl-amine bonds.[9] This reaction is exceptionally versatile, accommodating a wide array of aryl halides (Cl, Br, I) and triflates with primary and secondary amines.

Mechanistic Insight & Rationale: The efficacy of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., dppp, BINAP, XPhos) are essential to promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[9][10] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating catalyst turnover.[11] For volatile amines like methylamine or dimethylamine, which are often problematic under standard reflux conditions, performing the reaction in a sealed tube is a practical and effective solution to prevent their escape and drive the reaction to completion.[10][11][12]

Caption: Simplified mechanism of the Chichibabin reaction.

Practical Considerations: The Chichibabin reaction is often limited by its harsh conditions and moderate yields. A significant side reaction can be dimerization, especially with sterically hindered pyridines. [13]Despite these drawbacks, its atom economy and use of inexpensive reagents make it a valuable tool, particularly for large-scale synthesis where other methods may be cost-prohibitive.

IV. Synthesis via Pyridine-N-Oxides: A Mild Alternative

An increasingly popular strategy for synthesizing 2-aminopyridines involves the use of pyridine-N-oxides as precursors. [7][14]This approach offers a mild and often high-yielding alternative to the direct SNAr of halopyridines.

Principle of Activation: The N-oxide functionality activates the pyridine ring towards nucleophilic attack at the C2 position. The reaction is typically performed as a one-pot procedure. First, the pyridine-N-oxide is treated with an activating agent, such as tosyl chloride (TsCl), trifluoroacetic anhydride (TFAA), or a phosphonium salt like PyBroP. This generates a highly electrophilic intermediate. Subsequent addition of an amine nucleophile leads to the formation of the desired 2-aminopyridine derivative. [7][14]This method is particularly advantageous for late-stage aminations where sensitive functional groups might not tolerate the harsh conditions of other methods. [7]

V. Selected Experimental Protocols

The following protocols are provided as validated, representative examples. Researchers should always perform appropriate risk assessments and optimize conditions for their specific substrates.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with a Volatile Amine

[10] This protocol is adapted for use with a volatile amine and demonstrates the sealed-tube technique.

| Reagent/Component | Molar Eq. | Example Quantity |

| 2-Bromo-4-methylpyridine | 1.0 | 1.0 g (5.81 mmol) |

| Cyclopropylamine | 5.0 | 2.07 g (36.3 mmol) |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.05 | 65 mg (0.29 mmol) |

| 1,3-Bis(diphenylphosphino)propane (dppp) | 0.10 | 240 mg (0.58 mmol) |

| Sodium tert-butoxide (NaOt-Bu) | 2.0 | 1.12 g (11.6 mmol) |

| Toluene (Anhydrous) | - | 20 mL |

Procedure:

-

To a thick-walled, pressure-rated sealed tube equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, Pd(OAc)₂, dppp, and NaOt-Bu.

-

Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous toluene via syringe, followed by the cyclopropylamine.

-

Securely seal the tube and place it in a pre-heated oil bath at 80-100 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

-

After completion, cool the tube to room temperature before opening.

-

Quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chichibabin Reaction with 4-Methylpyridine

[13][15] Safety Note: Sodium amide is highly reactive and pyrophoric upon contact with water. This reaction must be conducted under a strictly anhydrous, inert atmosphere by trained personnel.

| Reagent/Component | Molar Eq. | Example Quantity |

| 4-Methylpyridine (γ-picoline) | 1.0 | 10.0 g (107.4 mmol) |

| Sodium Amide (NaNH₂) | ~1.2 | 5.0 g (128.1 mmol) |

| Toluene or Xylene (Anhydrous) | - | 100 mL |

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene and sodium amide.

-

Heat the suspension to reflux (approx. 110-140 °C, depending on solvent).

-

Slowly add 4-methylpyridine dropwise to the stirred, refluxing suspension over 1 hour. Vigorous evolution of hydrogen gas will be observed. Ensure adequate ventilation to a fume hood.

-

Continue to heat the reaction at reflux for 4-6 hours after the addition is complete. The mixture will typically turn dark red or brown.

-

Cool the reaction mixture to room temperature. Very carefully and slowly, quench the reaction by the dropwise addition of water to destroy any unreacted sodium amide. An ice bath is recommended to control the exotherm.

-

Once the quenching is complete, separate the organic layer. Extract the aqueous layer with toluene (2x).

-

Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

VI. Conclusion

The synthesis of 2-amino-4-methylpyridine analogues is a mature field rich with diverse and powerful methodologies. The choice of synthetic route is a strategic decision guided by factors such as the desired substitution pattern, functional group tolerance, scalability, and cost. While classical SNAr and Chichibabin reactions remain valuable for specific applications, modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination offer unparalleled precision and versatility for complex molecule synthesis. By understanding the mechanistic underpinnings of each approach, the medicinal chemist can more effectively navigate the challenges of drug design and development, leveraging this critical scaffold to its full therapeutic potential.

References

-

Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters. [Link]

-

Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]

-

Xu, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

-

El-Ghanam, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. Pfizer Inc.[Link]

-

Ghandi, M., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

-

Nouali, F., et al. (2018). Four-component synthesis of 2-aminopyridines. ResearchGate. [Link]

-

Ghandi, M., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]

-

Chen, D. L., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer. ACS Publications. [Link]

-

Chen, D. L., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

-

Chen, D. L., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer. PubMed. [Link]

-

Pellón, R. F., et al. (1996). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications. [Link]

-

Bote, I. C., et al. (2021). 2-Aminopyridines Made from Bench-Stable Reagents. ChemistryViews. [Link]

-

Ghandi, M., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

-

Sorrell, T. N. (n.d.). The Chemistry of Pyridine. University of North Carolina. [Link]

- Unknown Author. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.

-

Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]

-

Xu, G., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

-

Xu, G., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

-

Li, Y., et al. (2020). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry. [Link]

-

ChemistRn. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

-

Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

-

Chen, D. L., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]

-

Chen, D. L., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]

-

Pellón, R. F., et al. (2006). (PDF) Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. [Link]

-

Pinto, D. C. G. A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. [Link]

-

Hakobyan, R. M., et al. (2017). Synthesis of new thiophene substituted 2-aminopyridines. Frontiers in Chemistry, Armenia. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]

-

Shaughnessy, K. H., et al. (2001). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

- Unknown Author. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.

-

Jiang, Y., et al. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-4-methyl-3-pyridinol. PrepChem. [Link]

-

Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. [Link]

-

Taillefer, M., et al. (2007). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Tetrahedron. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminopyridines Made from Bench-Stable Reagents - ChemistryViews [chemistryviews.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 14. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistnotes.com [chemistnotes.com]

"chemical stability and storage conditions for 2-Methylpyrimidin-4-amine hydrochloride"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chemical Stability and Storage Conditions for 2-Methylpyrimidin-4-amine hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for 2-Methylpyrimidin-4-amine hydrochloride (CAS No: 856974-20-4). As a critical building block in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the integrity, reproducibility, and safety of research and development activities. This document synthesizes data from safety datasheets and scientific principles to offer field-proven insights into degradation pathways, stability-indicating analytical methods, and protocols for maintaining the compound's quality over time.

Physicochemical Profile

2-Methylpyrimidin-4-amine hydrochloride is the salt form of an aminopyrimidine derivative. The hydrochloride salt is generally utilized to improve solubility and stability compared to the free base. A foundational understanding of its properties is the first step in ensuring its proper handling and storage.

| Property | Value | Reference |

| IUPAC Name | 2-methylpyrimidin-4-amine;hydrochloride | [1] |

| CAS Number | 856974-20-4 | [2] |

| Molecular Formula | C₅H₈ClN₃ | [2] |

| Molecular Weight | 145.59 g/mol | [2] |

| Appearance | Solid, white to off-white powder | [3] |

| Melting Point | 153 - 155 °C (307 - 311 °F) | [4] |

| Solubility | Soluble in water | [5] |

Intrinsic Chemical Stability

The stability of 2-Methylpyrimidin-4-amine hydrochloride is influenced by several environmental factors. The product is generally chemically stable under standard ambient conditions (room temperature) if protected from these factors.[4] However, specific sensitivities must be addressed to prevent degradation.

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][6] Water can act as a reactant or a catalyst in degradation pathways such as hydrolysis.

-

Sensitivity to Air (Oxygen): The material is noted to be air-sensitive.[4] This suggests a susceptibility to oxidation, which can alter the chemical structure and lead to the formation of impurities.

-

Photostability: It is also classified as light-sensitive.[4] Exposure to light, particularly UV radiation, can provide the activation energy needed to initiate degradation reactions.

-

Thermal Stability: While stable at room temperature, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5]

-

pH Sensitivity: The stability of aminopyrimidines is often pH-dependent. The hydrochloride salt form helps maintain an acidic pH in solution, which enhances stability.[7] In neutral or alkaline conditions, the free amine is liberated, which can be more susceptible to degradation pathways like oxidation and hydrolysis.[7][8]

Incompatible Materials: To prevent accelerated degradation or hazardous reactions, 2-Methylpyrimidin-4-amine hydrochloride should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6]

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing appropriate storage protocols and stability-indicating analytical methods. The primary degradation pathways for this compound are inferred from its known sensitivities.

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the amine group or potentially cleavage of the pyrimidine ring, particularly under non-acidic conditions.[9]

-

Oxidation: As an air-sensitive compound, oxidation is a significant concern. The pyrimidine ring and the amine substituent can be susceptible to oxidative attack, leading to a variety of degradation products.

-

Photodegradation: Energy from light can induce photochemical reactions. Molecules that absorb light in the UV-visible spectrum can undergo direct degradation.[10] Even if the primary molecule does not absorb light, photosensitization can occur if other components in a formulation do.[10]

Caption: Key environmental factors driving the degradation of the parent compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure the long-term integrity of 2-Methylpyrimidin-4-amine hydrochloride.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is acceptable; refrigeration (2-8°C) can be used for long-term storage.[1][5] | Minimizes thermal degradation and slows the rate of other chemical reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[4][6] | Prevents oxidative degradation due to sensitivity to air. |

| Container | Keep container tightly closed and sealed.[4][11][12] | Protects from atmospheric moisture (hygroscopicity) and air. |

| Light Exposure | Protect from light by using an opaque or amber container.[4] | Prevents photodegradation. |

| Location | Store in a well-ventilated area away from incompatible materials.[11][12][13] | Ensures safety and prevents cross-contamination or accelerated decomposition. |

Safe Handling Procedures

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][5] If dust is generated, respiratory protection may be required.[4]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][12] Do not eat, drink, or smoke in the work area.

-

Spill Management: In case of a spill, avoid generating dust.[4] Sweep up the solid material, place it in a suitable container for disposal, and clean the affected area.[4][12]

Methodologies for Stability Assessment